[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride
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Overview
Description
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride is a synthetic compound with a molecular formula of C7H18Cl2N2. It is a chiral amine with potential applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its two diethylamine groups attached to a central aminopropane structure, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride typically involves the reaction of diethylamine with a chiral aminopropane derivative. One common method is the reductive amination of a ketone precursor with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aminopropane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its chiral nature allows for selective binding to target sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride can be compared with other similar compounds, such as:
[(2S)-1-Aminopropan-2-yl]dimethylamine: This compound has two methyl groups instead of diethyl groups, leading to different chemical properties and applications.
(2S)-1-Aminopropan-2-ylamine:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical and biological contexts.
Properties
Molecular Formula |
C7H20Cl2N2 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
(2S)-2-N,2-N-diethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7(3)6-8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChI Key |
ZCVUEZQQEACMOA-KLXURFKVSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN.Cl.Cl |
Canonical SMILES |
CCN(CC)C(C)CN.Cl.Cl |
Origin of Product |
United States |
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